molecular formula C20H19N3O3S2 B11625656 (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11625656
M. Wt: 413.5 g/mol
InChI Key: BINHOXPZIAVTRN-ATVHPVEESA-N
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Description

The compound (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a thiourea derivative and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine or its derivatives to form the triazole ring.

    Introduction of the Benzylidene Group: The final step involves the condensation of the intermediate with 4-butoxy-3-methoxybenzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxy groups.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkoxides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fused heterocyclic system makes it an interesting subject for theoretical and computational chemistry studies.

Biology

Biologically, (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(4-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(4-butoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H19N3O3S2/c1-3-4-9-26-14-8-7-13(11-15(14)25-2)12-17-19(24)23-20(28-17)21-18(22-23)16-6-5-10-27-16/h5-8,10-12H,3-4,9H2,1-2H3/b17-12-

InChI Key

BINHOXPZIAVTRN-ATVHPVEESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Origin of Product

United States

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